
2-Nitro-1-phenylpropan-1-ol
Overview
Description
2-Nitro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H11NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenylpropane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-1-phenylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the nitration of 1-phenylpropan-1-ol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction proceeds under controlled temperature conditions to avoid over-nitration and degradation of the product.
Another method involves the Henry reaction (nitroaldol reaction) between benzaldehyde and nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, iron with hydrochloric acid, and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: 2-Nitro-1-phenylpropan-1-one (a ketone) or 2-nitro-1-phenylpropanal (an aldehyde).
Reduction: 2-Amino-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
2-Nitro-1-phenylpropan-1-ol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations, including oxidation and reduction reactions .
2. Biological Activity
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of pathogenic fungi and bacteria, making it a candidate for therapeutic applications in treating infections .
3. Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting inflammation and other diseases. Its structural characteristics allow it to interact with biological molecules, potentially leading to new treatments for various health conditions .
4. Industrial Applications
In industry, this compound is used as a building block for more complex chemical structures. Its unique properties make it valuable in the production of fine chemicals and specialty products .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects at varying concentrations, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds derived from this compound. In vivo tests demonstrated that these compounds could significantly reduce edema in rat models when administered at specific doses (25 and 50 mg/kg), indicating their therapeutic potential in managing inflammation .
Mechanism of Action
The mechanism of action of 2-nitro-1-phenylpropan-1-ol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound and its derivatives interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
2-Nitro-1-phenylpropan-1-ol can be compared with other similar compounds such as:
Phenylpropanolamine: A compound with a similar phenylpropane backbone but with an amino group instead of a nitro group. It is used as a decongestant and appetite suppressant.
Phenylacetone: A compound with a phenyl group attached to a ketone. It is used in the synthesis of amphetamines and has different chemical properties and applications.
2-Nitro-2-phenylpropan-1-ol: A structural isomer with the nitro group attached to the second carbon instead of the first. This difference in structure leads to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-Nitro-1-phenylpropan-1-ol (CAS No. 6343-57-3) is an organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenylpropane backbone. Its molecular formula is . The compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications, including antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study examining its effects against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has been effective against breast cancer cells, where it triggers cell cycle arrest and promotes programmed cell death .
The biological activity of this compound is believed to arise from its ability to interact with specific cellular targets:
Oxidative Stress Induction: The nitro group can undergo reduction within cells, leading to the generation of reactive oxygen species (ROS), which may contribute to apoptosis in cancer cells .
Enzyme Interaction: The compound may inhibit certain enzymes involved in cellular proliferation, although specific targets remain under investigation .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Comparison with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure | Biological Activity |
---|---|---|
Phenylpropanolamine | Contains an amino group instead of a nitro group | Used as a decongestant; less potent in anticancer activity compared to 2-nitro derivatives |
Phenylacetone | A phenyl group attached to a ketone | Primarily used in synthetic chemistry; lacks significant biological activity |
2-Nitro-2-phenylpropan-1-ol | Isomer with different nitro positioning | Exhibits different reactivity but similar potential applications |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-Nitro-1-phenylpropan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nitroaldol (Henry) reactions between benzaldehyde and nitroethane under basic conditions (e.g., NaOH or KOH). Optimizing stoichiometry (1:1.2 molar ratio of aldehyde to nitroalkane) and temperature (0–5°C) minimizes side reactions like over-nitration. Post-synthesis purification involves recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) ensures intermediate stability .
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
- Methodology :
- ¹H NMR : Key signals include a doublet for the hydroxyl proton (δ 4.8–5.2 ppm, exchangeable with D₂O), a multiplet for aromatic protons (δ 7.2–7.5 ppm), and a triplet for the methyl group adjacent to the nitro moiety (δ 1.2–1.4 ppm).
- ¹³C NMR : The nitro-bearing carbon appears at δ 80–85 ppm, while the hydroxyl-bearing carbon resonates at δ 70–75 ppm.
- IR : Strong absorbance at ~3350 cm⁻¹ (O–H stretch) and ~1550 cm⁻¹ (asymmetric NO₂ stretch). Discrepancies in spectral data may arise from stereochemical impurities or residual solvents, requiring iterative recrystallization .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and OLEX2 (for visualization) provides absolute configuration determination. For example, a derivative with a 2-nitrophenyl-imidazole substituent showed bond angles of 109.6° (N1–C7–C6) and 128.75° (N2–C8–C7), confirming steric hindrance effects. Data collection at 291 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to R = 0.038 ensures atomic precision .
Q. What strategies mitigate data contradictions between computational and experimental vibrational spectra?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate IR spectra and compare with experimental data. Discrepancies >10 cm⁻¹ may indicate protonation state errors or crystal packing effects.
- Use solid-state IR to account for intermolecular hydrogen bonding, which shifts O–H stretches by 50–100 cm⁻¹ compared to solution-phase data. Cross-validate with Raman spectroscopy to distinguish symmetric vs. asymmetric NO₂ vibrations .
Q. How does the nitro group’s electronic nature influence the compound’s reactivity in nucleophilic substitutions?
- Methodology :
- Kinetic studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) via HPLC. The nitro group’s electron-withdrawing effect reduces the adjacent carbon’s electrophilicity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) for efficient substitution.
- Hammett analysis : Plot log(k) against σₚ values for substituents on the phenyl ring. A ρ value >1 indicates strong sensitivity to electron-withdrawing groups, aligning with nitro’s −I effect .
Q. Data Analysis and Experimental Design
Q. What crystallographic software tools are optimal for analyzing this compound’s supramolecular interactions?
- Tools :
- SHELXL : Refines hydrogen-bonding networks (e.g., O–H···O interactions with d = 2.8–3.0 Å) and π-stacking distances (3.4–3.6 Å).
- Mercury : Visualizes packing diagrams to identify non-covalent interactions critical for crystal stability .
Q. How to design enantioselective syntheses of this compound using chiral catalysts?
- Methodology :
- Asymmetric Henry reaction : Employ Cu(II)-bis(oxazoline) catalysts (10 mol%) in CH₂Cl₂ at −20°C. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10). Reported ee values >80% require rigorous exclusion of moisture .
Q. Contradiction Resolution
Q. How to address conflicting bioactivity reports for this compound analogs?
- Approach :
- Structure-activity relationship (SAR) studies : Compare MIC values against S. aureus for analogs with varying substituents. For example, fluorinated derivatives (e.g., 2-(4-fluorophenyl) analogs) show 4× higher activity due to enhanced membrane permeability.
- Dose-response assays : Use Hill slope analysis to differentiate true bioactivity from assay artifacts (e.g., precipitation at high concentrations) .
Q. Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
Parameter | Value | Source |
---|---|---|
Space group | P2₁2₁2₁ | |
R factor | 0.038 | |
Bond angle (N–C–C) | 109.6° | |
H-bond distance (O···O) | 2.85 Å |
Table 2 : Synthetic Optimization for Nitroaldol Reaction
Condition | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 0–5°C | Maximizes 85% |
Solvent | Ethanol/water (1:3) | Reduces byproducts |
Catalyst | KOH (10 mol%) | Accelerates kinetics |
Properties
IUPAC Name |
2-nitro-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYVPZIKTZGAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280285 | |
Record name | 2-nitro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-57-3 | |
Record name | NSC16258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitro-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.